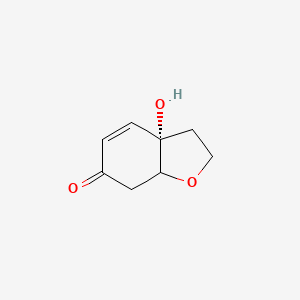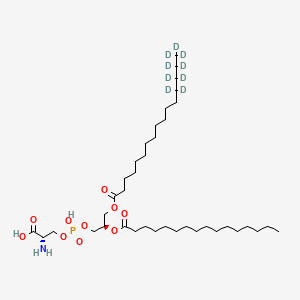
ROS tracer precursor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “ROS tracer precursor” is a precursor used in the synthesis of [18F]ROStrace, a radiotracer for imaging superoxide levels in vivo using positron emission tomography (PET). This compound is instrumental in disease diagnosis, particularly in neuroinflammation studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ROS tracer precursor involves multiple steps, including the incorporation of fluorine-18. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process may include automated synthesis modules designed for radiopharmaceutical production .
化学反应分析
Types of Reactions
ROS tracer precursor undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, [18F]ox-ROStrace.
Substitution: Incorporation of fluorine-18 during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine-18, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major product formed from these reactions is [18F]ROStrace, a radiotracer used for PET imaging .
科学研究应用
ROS tracer precursor has several scientific research applications:
Chemistry: Used in the synthesis of radiotracers for imaging studies.
Biology: Helps in studying oxidative stress and superoxide levels in biological systems.
Medicine: Used in diagnosing neuroinflammation and other diseases involving oxidative stress.
Industry: Employed in the production of radiopharmaceuticals for medical imaging.
作用机制
The mechanism of action of ROS tracer precursor involves its conversion to [18F]ROStrace, which rapidly crosses the blood-brain barrier and is trapped in the brain of animals treated with lipopolysaccharide (LPS). This allows for the imaging of superoxide levels in the central nervous system using PET .
相似化合物的比较
Similar Compounds
[18F]ox-ROStrace: The oxidized form of [18F]ROStrace, which does not cross the blood-brain barrier.
Other ROS tracers: Various other radiotracers used for imaging reactive oxygen species.
Uniqueness
ROS tracer precursor is unique due to its ability to produce [18F]ROStrace, which effectively crosses the blood-brain barrier and allows for precise imaging of superoxide levels in the central nervous system .
属性
分子式 |
C39H45N3O8S |
|---|---|
分子量 |
715.9 g/mol |
IUPAC 名称 |
2-[4-[5-methyl-3,8-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6H-phenanthridin-6-yl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44) |
InChI 键 |
PVAWZLJBKPGCNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)





![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

